叔丁基 2-(4-溴苯磺酰氨基)乙基氨基甲酸酯

描述

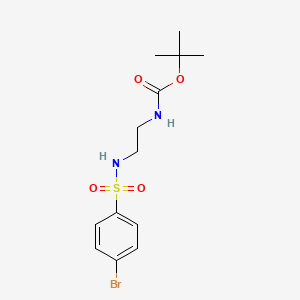

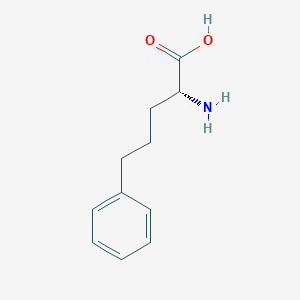

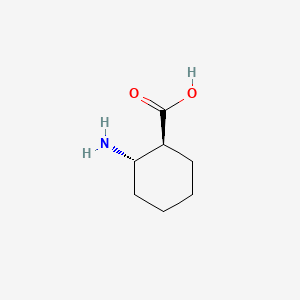

The compound t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a derivative of tert-butylsulfonamide and t-butylcarbamate, which are compounds known for their applications in organic synthesis and material science. The tert-butyl group is a common protecting group in organic chemistry due to its steric bulk and ease of removal under acidic conditions. The presence of a bromophenylsulfonamide moiety suggests potential reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the N-chloramine salt of tert-butylsulfonamide has been used as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins . This suggests that similar methodologies could potentially be applied to synthesize the t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate by introducing the appropriate bromophenylsulfonamide and carbamate functionalities.

Molecular Structure Analysis

While specific details on the molecular structure of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate are not provided, the structure can be inferred from related compounds. The tert-butyl group is known to impart steric hindrance, which can influence the reactivity and stability of the molecule. The bromophenylsulfonamide group is likely to be a key functional group for subsequent chemical reactions due to the presence of a good leaving group (bromide) and a sulfonamide that can act as a directing group.

Chemical Reactions Analysis

The reactivity of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be anticipated based on the reactivity of its functional groups. The tert-butyl group can be deprotected under acidic conditions, as seen in the case of tert-butylsulfonamide . The bromophenyl moiety could undergo nucleophilic aromatic substitution reactions, and the carbamate linkage could be involved in reactions with nucleophiles or bases. The t-butyl bromide has been shown to react with carboxylic acids and N-protected amino acids to form methylthiomethyl esters, indicating that the bromide in the compound could participate in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be partially deduced from the properties of related compounds. For example, t-butylcarbamates of cellulose derivatives have been synthesized and characterized, showing good solubility in common organic solvents and fair thermal stability with onset temperatures of weight loss ranging from 177-204°C . These properties suggest that the t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate might also exhibit similar solubility and thermal stability profiles. Additionally, the presence of the carbamate linkage is known to influence gas permeability properties in polymers , which could be an interesting aspect to explore for the compound .

科学研究应用

氧化研究:Turini 等人 (1998) 的一项研究探讨了大鼠肝微粒体中甲基和乙基叔丁基醚的氧化,重点关注细胞色素 P450 同工型的作用。这项研究与了解类似化合物的代谢途径和潜在毒理学方面相关 (Turini 等,1998)。

化学合成和结构:肖广白和王菊仙 (2014) 对叔丁基 N-[2-(N-异丁基-4-甲氧基苯磺酰氨基)乙基]氨基甲酸酯合成的研究提供了对分子结构和键合的见解,这对于了解类似化合物的化学性质和潜在应用至关重要 (肖广白 & 王菊仙,2014)。

药理学研究:Na Lu 等人 (2012) 对一种新的合成磺酰脲化合物 I4 进行了研究,该化合物包含与叔丁基氨基甲酸酯基团相关的结构,研究了其对血小板和血管平滑肌的影响。这项研究对于了解此类化合物在心血管疾病中的治疗潜力至关重要 (Na Lu 等,2012)。

环境影响研究:橋本 伸也等人 (2009) 关于高铁酸钠降解叔丁基乙醚 (ETBE) 机制的研究调查了环境影响和降解途径,这对于了解相关化学物质的生态影响至关重要 (橋本 伸也 等,2009)。

材料科学应用:R. Marcilla 等人 (2006) 关于基于离子液体(包括丁基基团)的定制聚合物电解质的研究突出了在电化学和材料科学中的潜在应用,这可能与类似的丁基基化合物相关 (R. Marcilla 等,2006)。

安全和危害

The safety information available indicates that t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

tert-butyl N-[2-[(4-bromophenyl)sulfonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFPYRUCEUVPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428427 | |

| Record name | tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate | |

CAS RN |

310480-85-4 | |

| Record name | tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)